molecular formula C21H22ClN3O3 B7535779 N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-morpholin-4-ylbenzamide

N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-morpholin-4-ylbenzamide

Cat. No. B7535779
M. Wt: 399.9 g/mol
InChI Key: WLPYVRBUJXOQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-morpholin-4-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to inhibit the activity of various enzymes by binding to their active sites. This results in the inhibition of the enzymatic reactions and subsequent physiological effects.
Biochemical and physiological effects:
Compound X has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been found to inhibit the activity of various enzymes, including phosphodiesterase, phospholipase A2, and cyclooxygenase. These effects make it a potential candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments, including its potent inhibitory activity against various enzymes, its anti-inflammatory and analgesic properties, and its potential as a candidate for the development of new drugs. However, the synthesis of compound X is a complex process that requires expertise in organic chemistry, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on compound X, including the elucidation of its mechanism of action, the development of new synthetic methods for its production, and the investigation of its potential applications in various fields, including medicinal chemistry and drug discovery. Additionally, the development of new drugs based on the structure of compound X could lead to the discovery of new therapeutics for the treatment of various diseases.

Synthesis Methods

Compound X can be synthesized using various methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-pyrrolidone followed by reduction and substitution reactions. Another method involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine and subsequent reduction and substitution reactions. The synthesis of compound X is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

Compound X has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase, phospholipase A2, and cyclooxygenase. Additionally, compound X has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-17-8-7-15(25-9-3-6-20(25)26)14-18(17)23-21(27)16-4-1-2-5-19(16)24-10-12-28-13-11-24/h1-2,4-5,7-8,14H,3,6,9-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPYVRBUJXOQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CC=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-morpholin-4-ylbenzamide

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